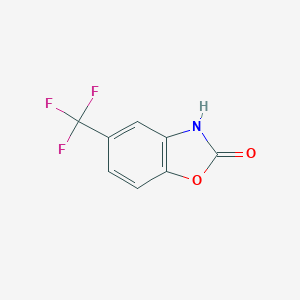

5-(Trifluoromethyl)benzoxazol-2(3H)-one

説明

Significance of the Benzoxazol-2(3H)-one Core in Medicinal Chemistry and Materials Science

The benzoxazol-2(3H)-one moiety is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. guidechem.comsmolecule.com This versatile structure is a bioisostere of phenol (B47542) and catechol moieties, meaning it has a similar size, shape, and electronic distribution, which allows it to mimic these groups in biological systems while offering improved metabolic stability. guidechem.com

The therapeutic applications of benzoxazol-2(3H)-one derivatives are extensive and diverse, encompassing analgesic, anti-inflammatory, antipsychotic, neuroprotective, and anticonvulsant properties. guidechem.comsmolecule.com High-affinity ligands incorporating this scaffold have been developed for a range of receptors, including dopaminergic (D2 and D4) and serotoninergic (5-HT1A and 5-HT-2A) receptors. guidechem.comsmolecule.com The broad spectrum of pharmacological activities associated with this core has led to the development of several marketed drugs. For instance, chlorzoxazone (B1668890) acts as a muscle relaxant, while flunoxaprofen (B1672895) and benoxaprofen (B1668000) are nonsteroidal anti-inflammatory drugs (NSAIDs). rsc.orgchemistryjournal.net

Beyond medicine, benzoxazole (B165842) derivatives are also explored in materials science, particularly in the development of fluorescent brighteners and other functional materials due to their unique electronic and photophysical properties. researchgate.net

Role of Trifluoromethylation in Chemical Biology and Drug Discovery

Trifluoromethylation, the introduction of a trifluoromethyl (-CF3) group into a molecule, is a powerful and widely used strategy in modern drug design. beilstein-journals.org The unique properties of the -CF3 group can profoundly influence a molecule's physicochemical and biological characteristics. solubilityofthings.comsigmaaldrich.com Its strong electron-withdrawing nature, high electronegativity, and significant lipophilicity contribute to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets. solubilityofthings.comresearchgate.netresearchgate.net

The replacement of a hydrogen atom or a methyl group with a trifluoromethyl group can block sites of metabolic degradation, thereby increasing the half-life of a drug in the body. solubilityofthings.com This increased stability reduces the required dosage and potential for adverse effects. researchgate.net Furthermore, the -CF3 group can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions. beilstein-journals.org A significant number of FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in the pharmaceutical industry. nih.govresearchgate.netnih.gov Examples include the antidepressant fluoxetine, the anti-cancer drug sorafenib, and the anti-inflammatory celecoxib. nih.gov

The combination of the privileged benzoxazol-2(3H)-one scaffold with the strategic placement of a trifluoromethyl group in 5-(Trifluoromethyl)benzoxazol-2(3H)-one suggests a compound with potentially valuable biological and chemical properties, making it a subject of interest for further investigation.

Chemical and Physical Properties of this compound

The properties of this compound are detailed in the interactive table below, based on available chemical data.

| Property | Value |

| Molecular Formula | C₈H₄F₃NO₂ |

| Molecular Weight | 203.12 g/mol |

| CAS Number | 14733-68-7 |

| Appearance | White crystalline solid |

| Solubility | Higher solubility in organic solvents like DMSO and acetone; lower solubility in water. |

| Polarity | The trifluoromethyl group significantly influences the compound's polarity. |

Structure

3D Structure

特性

IUPAC Name |

5-(trifluoromethyl)-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBWZEBCBIKPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163678 | |

| Record name | 2-Benzoxazolinone, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14733-68-7 | |

| Record name | 2-Benzoxazolinone, 5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014733687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinone, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Trifluoromethyl Benzoxazol 2 3h One and Its Derivatives

Direct Cyclization Approaches for the Benzoxazolone Ring Formation

The most direct route to 5-(Trifluoromethyl)benzoxazol-2(3H)-one involves the intramolecular cyclization of 2-Amino-5-(trifluoromethyl)phenol. This process requires a reagent to introduce the C2 carbonyl group and facilitate the ring closure by engaging both the hydroxyl and amino functionalities of the phenol (B47542) precursor.

Carbonyldiimidazole (CDI)-Mediated Cyclization of 2-Amino-5-(trifluoromethyl)phenol

1,1'-Carbonyldiimidazole (CDI) is a widely used and safer alternative to phosgene (B1210022) for installing a carbonyl group. organic-chemistry.orgwikipedia.org The reaction mechanism involves the initial activation of the phenolic hydroxyl group of 2-Amino-5-(trifluoromethyl)phenol by CDI. This is followed by an intramolecular nucleophilic attack by the adjacent amino group, which displaces an imidazole (B134444) moiety to form the stable 5-membered benzoxazolone ring. This method is valued for its mild reaction conditions and the avoidance of highly toxic reagents. nih.govorganic-chemistry.org The primary byproducts are imidazole and carbon dioxide, which are generally easy to remove from the reaction mixture.

Phosgene and Triphosgene (B27547) Protocols for Benzoxazolone Synthesis

The use of phosgene is a classic and highly efficient method for the synthesis of benzoxazolones. However, due to its extreme toxicity, triphosgene (bis(trichloromethyl) carbonate) has emerged as a preferred substitute. guidechem.com Triphosgene is a stable crystalline solid that generates phosgene in situ under reaction conditions, making it safer to handle and store. guidechem.comresearchgate.net In this protocol, 2-Amino-5-(trifluoromethyl)phenol is treated with triphosgene in the presence of a base, such as pyridine (B92270) or triethylamine. The base neutralizes the hydrogen chloride that is formed during the reaction, driving the cyclization to completion. This method is highly effective and often provides excellent yields of the desired benzoxazolone product. guidechem.com

Urea-Based Cyclization under Microwave Irradiation Conditions

A more environmentally benign approach involves the use of urea (B33335) as the carbonyl source. When 2-Amino-5-(trifluoromethyl)phenol is heated with urea, typically in a high-boiling solvent, the urea decomposes to generate isocyanic acid and ammonia. The isocyanic acid then reacts with the aminophenol precursor, leading to a cyclization event that forms the benzoxazolone ring and releases ammonia. The efficiency of this reaction can be significantly enhanced through the use of microwave irradiation, which reduces reaction times and can improve yields. mdpi.comscipublications.com This method avoids harsh reagents and is considered a greener alternative for heterocycle synthesis.

Table 1: Comparison of Direct Cyclization Methods

| Method | Key Reagent(s) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| CDI-Mediated Cyclization | Carbonyldiimidazole (CDI) | Aprotic solvent (e.g., THF, DCM), Room Temp to Reflux | Mild conditions, high functional group tolerance, safer than phosgene. organic-chemistry.orgnih.gov | CDI can be moisture sensitive. |

| Phosgene/Triphosgene Protocol | Triphosgene, Base (e.g., Triethylamine) | Inert solvent (e.g., Toluene, CH2Cl2), 0 °C to Room Temp. guidechem.com | High efficiency, excellent yields. | Triphosgene is toxic and requires careful handling; corrosive HCl byproduct. researchgate.net |

| Urea-Based Cyclization | Urea | High temperature or Microwave irradiation. mdpi.com | Low cost, environmentally friendly reagent. | Requires high temperatures or specialized microwave equipment; may result in lower yields compared to other methods. |

Transition-Metal Catalysis in the Synthesis of Trifluoromethylated Benzoxazolone Derivatives

Transition-metal catalysis offers powerful and versatile strategies for constructing the benzoxazolone scaffold, often allowing for the synthesis of a broader range of derivatives under controlled conditions. These methods typically involve the formation of key carbon-nitrogen or carbon-oxygen bonds facilitated by a metal catalyst.

Palladium-Catalyzed Cyclization Strategies

Palladium catalysts are highly effective in mediating a variety of cyclization reactions. nih.gov For the synthesis of benzoxazolone derivatives, a common approach is the palladium-catalyzed carbonylative cyclization of precursors like 2-aminophenols with a carbon monoxide (CO) source. This methodology can be applied to synthesize trifluoromethyl-substituted quinazolinones and related heterocycles. researchgate.net The catalytic cycle typically involves oxidative addition of the palladium complex to a starting material, CO insertion, and subsequent reductive elimination to form the heterocyclic product. rsc.org These reactions demonstrate broad substrate scope and good functional group tolerance. researchgate.net

Copper(I) Iodide Catalysis for Benzoxazolone Construction

Copper(I) iodide (CuI) is an inexpensive and efficient catalyst for promoting C-N and C-O bond-forming reactions. organic-chemistry.org In the context of benzoxazolone synthesis, copper catalysis can be employed in intramolecular cyclization reactions. For instance, a suitably functionalized precursor can undergo a copper-catalyzed cyclization to form the benzoxazolone ring. These reactions are attractive due to the low cost of the catalyst and the often mild reaction conditions required. Copper-catalyzed approaches have been successfully used to synthesize a wide array of nitrogen-containing heterocycles, including trifluoromethylated pyrazoles and triazoles. nih.govmdpi.com

Table 2: Overview of Transition-Metal Catalyzed Approaches

| Catalytic System | General Approach | Key Features | Potential Application |

|---|---|---|---|

| Palladium Catalysis | Carbonylative cyclization of functionalized anilines. rsc.org | High efficiency, broad substrate scope, tolerance of various functional groups. researchgate.net | Synthesis of diverse benzoxazolone derivatives from readily available starting materials. |

| Copper(I) Iodide Catalysis | Intramolecular C-N or C-O bond formation. organic-chemistry.org | Inexpensive catalyst, mild reaction conditions, operational simplicity. | Efficient construction of the benzoxazolone core in complex molecules. |

Chemical Reactivity and Transformation Pathways of 5 Trifluoromethyl Benzoxazol 2 3h One

Influence of the Electron-Withdrawing Trifluoromethyl Group on Reactivity

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com Its presence at the 5-position of the benzoxazolone ring has profound effects on the molecule's electronic properties and, consequently, its chemical reactivity. nih.gov

Aromatic Ring Deactivation : The -CF3 group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by withdrawing electron density. This makes reactions like nitration, halogenation, and Friedel-Crafts alkylation more challenging compared to the unsubstituted benzoxazolone. mdpi.com

Increased Electrophilicity of the Carbonyl Group : By pulling electron density away from the heterocyclic ring, the -CF3 group enhances the electrophilic character of the carbonyl carbon (C2). This makes the carbonyl group more susceptible to attack by nucleophiles.

Enhanced Acidity of the N-H Bond : The electron-withdrawing nature of the -CF3 group increases the acidity of the proton attached to the nitrogen atom at the 3-position, facilitating its deprotonation to form an anion.

The impact of the trifluoromethyl group on reactivity is a key consideration in the design of synthetic pathways involving this scaffold. nih.govrsc.org

Electrophilic and Nucleophilic Reaction Modalities

The electronic properties of 5-(trifluoromethyl)benzoxazol-2(3H)-one allow it to participate in both electrophilic and nucleophilic reactions, although the reactivity is heavily skewed by the -CF3 group.

Electrophilic Reactions : As noted, the benzene ring is deactivated, but electrophilic substitution can still occur under specific conditions, often requiring harsher reagents or catalysts. The directing effects of the substituents determine the position of substitution (see Section 3.6). solubilityofthings.com

Nucleophilic Reactions : The compound is more prone to engage in reactions with nucleophiles.

Attack at the Carbonyl Carbon : The most prominent site for nucleophilic attack is the electrophilic C2 carbonyl carbon. Strong nucleophiles can lead to the opening of the heterocyclic ring.

N-Deprotonation and Subsequent Reaction : The acidic N-H proton can be removed by a base to generate a nucleophilic nitrogen anion. This anion can then react with various electrophiles in N-substitution reactions (see Section 3.5).

The table below summarizes the expected reaction modalities.

| Reaction Type | Preferred Site of Reaction | Influence of -CF3 Group |

| Electrophilic Attack | Aromatic Ring (e.g., C6) | Deactivating, making reactions more difficult. solubilityofthings.com |

| Nucleophilic Attack | Carbonyl Carbon (C2) | Activating, making the carbonyl more electrophilic. |

| Reaction after Deprotonation | Nitrogen Atom (N3) | Increases N-H acidity, facilitating anion formation. |

Oxidation and Reduction Reactions of the Benzoxazolone System

The benzoxazolone system, particularly with the robust trifluoromethyl group, is generally stable to common oxidizing and reducing agents.

Oxidation : The aromatic and heterocyclic rings are resistant to oxidation under normal conditions. The trifluoromethyl group itself is highly stable towards oxidation. researchgate.net Strong oxidative conditions that could potentially cleave the ring are not typically employed in synthetic transformations of this scaffold.

Reduction : The carbonyl group of the benzoxazolone ring can be reduced, though this often requires strong reducing agents like lithium aluminum hydride. Such a reaction would lead to the opening of the heterocyclic ring. The trifluoromethyl group can participate in redox processes; for instance, related hypervalent iodine compounds can undergo one-electron reduction to generate a highly electrophilic trifluoromethyl radical. beilstein-journals.orgnih.gov This suggests that under specific electrochemical or photochemical conditions, the -CF3 group could be involved in radical-based transformations.

Substitution Reactions Involving the Trifluoromethyl Moiety

Direct nucleophilic or electrophilic substitution of the trifluoromethyl group is exceedingly rare and synthetically challenging. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF3 group exceptionally stable and non-labile. mdpi.com Most synthetic strategies focus on introducing the trifluoromethyl group onto an aromatic ring rather than modifying or replacing it once it is installed. beilstein-journals.org Therefore, reactions involving the cleavage of the C-CF3 bond are not considered viable transformation pathways for this compound under standard laboratory conditions.

N-Substitution Reactions at the 3-Position of the Benzoxazolone Ring

The nitrogen atom at the 3-position is a key site for functionalization. The acidity of the N-H proton allows for easy deprotonation with a suitable base (e.g., NaH, K2CO3) to form a benzoxazolone anion. This anion is a potent nucleophile that readily reacts with a variety of electrophiles.

Common N-substitution reactions include:

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce alkyl groups.

N-Acylation : Reaction with acyl chlorides or anhydrides to introduce acyl groups. For example, N-benzoyl protection is used in related benzoxazinone (B8607429) systems to modify reactivity for subsequent cyclization reactions. nih.gov

Mannich Reaction : Condensation with an aldehyde (like formaldehyde) and a primary or secondary amine to introduce an aminomethyl group at the N3 position. nih.gov

These N-substitution reactions are crucial for elaborating the core structure and are widely used in the synthesis of derivatives with diverse properties.

Regioselective Aromatic Ring Electrophilic Substitution Pathways (e.g., at Position 6)

While the aromatic ring is deactivated, electrophilic substitution is possible and its regioselectivity is governed by the directing effects of the existing substituents.

The -CF3 group at C5 is a strong deactivator and a meta-director.

The ring oxygen is an ortho, para-director.

The amide nitrogen (as part of the carbamate) is also an ortho, para-director.

The combined effect of these groups directs incoming electrophiles primarily to the C6 position . This position is ortho to the activating amide group and meta to the deactivating -CF3 group. This makes the C6 position the most electronically favorable site for electrophilic attack. For instance, nitration of similar electron-poor scaffolds has been shown to proceed, suggesting that reactions like halogenation or sulfonation would also occur regioselectively at the C6 position under appropriate conditions. researchgate.net Boron-directed cycloaddition reactions represent another advanced strategy for achieving highly regiocontrolled synthesis of fluoroalkyl-substituted aromatic compounds. nih.gov

Ring Opening and Expansion Reactions of the Benzoxazolone Core

The heterocyclic ring of this compound can be opened under certain conditions, typically involving nucleophilic attack at the carbonyl carbon.

Base-Catalyzed Hydrolysis : Treatment with strong bases like sodium hydroxide (B78521) can hydrolyze the cyclic carbamate, leading to the opening of the ring to form a 2-amino-4-(trifluoromethyl)phenol (B112647) derivative.

Attack by Strong Nucleophiles : Potent nucleophiles, such as organometallic reagents or strong reducing agents (e.g., LiAlH4), can attack the carbonyl group and induce ring cleavage.

Ring Transformation : While less common for benzoxazolones, related heterocyclic systems like benzotriazoles can undergo cycloaddition reactions with reagents like sulfur ylides, leading to ring expansion and the formation of new heterocyclic systems such as 1,2,4-benzotriazines. researchgate.net Similar conceptual pathways could potentially be explored for benzoxazolones to achieve ring expansion or transformation into other heterocyclic cores.

Influence of the Trifluoromethyl Moiety on the Chemical and Biological Profile of Benzoxazolones

Electronic Effects and Reactivity Modulation by the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in medicinal chemistry. cambridgemedchemconsulting.com Its strong inductive effect significantly modulates the electron density distribution within the benzoxazolone ring system, thereby influencing its reactivity and interactions with biological targets.

The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the aromatic ring. This deactivation of the aromatic ring can be observed in the ¹³C NMR chemical shifts. For instance, in a related benziodaoxol-3-one system, the introduction of a nitro group, another strong electron-withdrawing group, in the para-position to the iodine atom resulted in a significant deshielding of the attached aromatic carbon atom by 9.6 ppm. nih.gov A similar deshielding effect would be expected for the carbon atom attached to the trifluoromethyl group in 5-(Trifluoromethyl)benzoxazol-2(3H)-one.

This electron-withdrawing nature of the -CF3 group enhances the electrophilic character of the benzoxazolone system. cambridgemedchemconsulting.com This increased electrophilicity can lead to greater positive charge-delocalization within the molecule, which can, in turn, affect its reactivity in chemical reactions and its binding affinity to biological targets. cambridgemedchemconsulting.com For example, studies on trifluoromethyl-substituted superelectrophiles have shown that the -CF3 group greatly enhances their electrophilic reactivities. cambridgemedchemconsulting.com

Furthermore, the deactivation of the aromatic ring by the -CF3 group can also increase the metabolic stability of the compound. By making the ring less susceptible to oxidative metabolism by enzymes such as cytochrome P450, the half-life of the drug can be extended. mdpi.com

Table 1: Comparison of Electronic Properties

| Property | Benzoxazol-2(3H)-one (Predicted) | This compound (Predicted) |

|---|---|---|

| Hammett Sigma (σp) | 0 | +0.54 |

| ¹³C NMR Shift (C-5) | ~115 ppm | >120 ppm |

| Reactivity towards Electrophiles | Moderate | Low |

| Reactivity towards Nucleophiles | Low | Moderate |

Note: The data in this table is predicted based on the known electronic effects of the trifluoromethyl group and may not represent experimental values.

Impact on Molecular Interactions and Binding Affinity

The trifluoromethyl group can significantly enhance the binding affinity of a ligand to its biological target through a variety of molecular interactions. mdpi.com Its lipophilic nature, coupled with its ability to participate in non-covalent interactions, makes it a valuable substituent in drug design.

The Hansch hydrophobicity parameter (π) for the -CF3 group is approximately +0.88, indicating its contribution to increased lipophilicity. mdpi.com This enhanced lipophilicity can lead to improved membrane permeability and stronger hydrophobic interactions within the binding pocket of a protein.

Beyond simple hydrophobic interactions, the trifluoromethyl group can engage in more specific non-covalent interactions. These include:

Halogen Bonding: The fluorine atoms in the -CF3 group can act as halogen bond donors, interacting with electron-rich atoms like oxygen and nitrogen in the protein backbone or side chains. mdpi.com

Dipole-Dipole Interactions: The strong dipole moment of the C-F bonds can lead to favorable dipole-dipole interactions with polar residues in the binding site.

Orthogonal Multipolar Interactions: The -CF3 group can participate in orthogonal multipolar interactions with carbonyl groups, which has been shown to increase potency in some cases. guidechem.com

A notable example of the trifluoromethyl group's impact on binding affinity is seen in the development of Atogepant, a CGRP receptor antagonist. The inclusion of a trifluorophenyl and a trifluoromethyl group in its structure contributes to its high binding affinity for CGRP receptors. mdpi.com

Steric and Conformational Effects of Trifluoromethyl Substitution

The trifluoromethyl group is significantly larger than a hydrogen atom and is considered bulkier than a methyl group. mdpi.com This steric bulk can have a profound impact on the conformation of the molecule and its ability to fit into a binding pocket.

The van der Waals radius of a trifluoromethyl group is approximately 2.7 Å, compared to 2.0 Å for a methyl group. This increased size can lead to steric hindrance, which can either be detrimental or beneficial depending on the specific context of the drug-receptor interaction. In some cases, the steric bulk of the -CF3 group can force the molecule into a specific conformation that is more favorable for binding.

This conformational constraint can reduce the entropic penalty upon binding to a receptor, leading to a more favorable free energy of binding.

Role as a Bioisostere in Drug Design and Optimization

In medicinal chemistry, a bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological activity. The trifluoromethyl group is a versatile bioisostere for several functional groups, and its use in this context is a well-established strategy for lead optimization. ebi.ac.uknih.gov

The -CF3 group is often used as a bioisostere for:

Methyl group (-CH3): While larger than a methyl group, the -CF3 group can sometimes occupy the same space in a binding pocket while offering different electronic and metabolic properties.

Ethyl group (-CH2CH3) and Isopropyl group (-CH(CH3)2): The trifluoromethyl group has a similar size to an isopropyl group and can mimic its steric bulk.

Nitro group (-NO2): The -CF3 group is an excellent bioisostere for the nitro group, as both are strongly electron-withdrawing. A key advantage of the -CF3 group is its superior metabolic stability and reduced potential for toxicity associated with nitroaromatic compounds. ebi.ac.uk

A compelling example of the successful bioisosteric replacement of a nitro group with a trifluoromethyl group is in the development of positive allosteric modulators of the CB1 receptor. The replacement of an aliphatic nitro group with a -CF3 group resulted in compounds with increased potency and improved in vitro metabolic stability. ebi.ac.uk This highlights the potential of using the trifluoromethyl group to overcome liabilities associated with other functional groups while maintaining or improving biological activity. The 2(3H)-benzoxazolone scaffold itself is considered a "privileged scaffold" in medicinal chemistry, and its combination with the advantageous properties of the trifluoromethyl group makes this compound and its derivatives promising candidates for drug discovery programs.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzoxazol-2(3H)-one |

| Atogepant |

| 2-Trifluoromethyl-benzaldehyde |

Biological and Pharmacological Research Applications of 5 Trifluoromethyl Benzoxazol 2 3h One and Its Derivatives

Antimicrobial Activity Studies of Benzoxazolone Derivatives

Benzoxazolone derivatives are recognized for their broad-spectrum antimicrobial properties, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The versatility of the benzoxazolone structure allows for modifications that can enhance its antimicrobial efficacy.

Research into novel benzoxazole (B165842) derivatives has demonstrated significant antibacterial activity. For instance, certain (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives have shown a broad spectrum of activity against various bacteria. nih.gov One derivative, in particular, bearing a hydrophobic aromatic tie, was found to be highly active against all tested bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.098 to 0.78 μg/mL. nih.gov Its activity against Bacillus subtilis was notably potent, being twice that of Penicillin G. nih.gov

Furthermore, studies on ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide (B166681) derivatives have identified compounds with notable activity against Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis. fabad.org.tr The MIC values for these derivatives against Gram-negative and Gram-positive bacteria were generally in the range of 8-512 µg/ml. fabad.org.tr

In the realm of antifungal research, trifluoromethylated chalcone (B49325) derivatives have shown promise. nih.gov Compounds bearing a trifluoromethoxy group were often more effective than those with a trifluoromethyl group. nih.govresearchgate.net For example, a chalcone derivative with an indole (B1671886) ring demonstrated significant antimicrobial activity, with MIC values lower than the standard drugs benzyl (B1604629) penicillin and fluconazole (B54011) against tested bacterial and fungal strains. nih.gov Similarly, certain benzoxazole derivatives have shown notable activity against the Gram-negative bacterium Pseudomonas aeruginosa (MIC = 0.25 μg/mL) and the Gram-positive bacterium Enterococcus faecalis (MIC = 0.5 μg/mL). mdpi.com

The antimicrobial potential of these compounds is often attributed to the lipophilicity conferred by the fluorine atoms. nih.gov The synthesis of various derivatives, including those with p-aminobenzoic acid, sulphanilamide, and 2,4-dichlorobenzylchloride substitutions, has been explored to enhance their potency. nih.govresearchgate.net

Table 1: Antimicrobial Activity of Selected Benzoxazolone Derivatives

| Compound/Derivative Class | Target Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative | Various Bacteria | 0.098 - 0.78 µg/mL | nih.gov |

| ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide/propionamide derivatives | Gram-negative & Gram-positive Bacteria | 8 - 512 µg/mL | fabad.org.tr |

| 2-arylbenzoxazole derivative | Pseudomonas aeruginosa | 0.25 µg/mL | mdpi.com |

| 2-arylbenzoxazole derivative | Enterococcus faecalis | 0.5 µg/mL | mdpi.com |

| Chalcone derivative with indole ring | Various Bacteria & Fungi | Lower than benzyl penicillin & fluconazole | nih.gov |

Anticancer Research and Cytotoxic Effects on Cancer Cell Lines

The trifluoromethyl group is a common feature in many anticancer drugs due to its ability to enhance properties like metabolic stability and binding affinity. nih.gov Consequently, 5-(trifluoromethyl)benzoxazol-2(3H)-one and its derivatives have been investigated for their potential as anticancer agents.

Chalcone derivatives of benzoxazolone have demonstrated significant cytotoxic activity. nih.govresearchgate.net For instance, 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-one was identified as a lead compound due to its high cytotoxicity against certain cancer cell lines. nih.gov N-substituted benzoxazolone derivatives have also shown potential as anticancer agents, with studies indicating they can reduce cell viability in breast cancer cell lines like MCF-7. nih.gov These compounds can induce apoptosis, as evidenced by increased caspase-3 and cytochrome-c immunoreactivities. nih.gov

The cytotoxic effects of various N-substituted benzoxazolones have been evaluated against a panel of human cancer cell lines, including lung (A549), prostate (DU-145), cervical (HeLa), and breast (MCF-7) adenocarcinoma cells. researchgate.net The antiproliferative activity of novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group has also been explored. nih.gov One such derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netacs.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione, was found to be particularly active. nih.gov

Benzoxazole-based amides and sulfonamides have been synthesized and shown to act as dual antagonists for peroxisome proliferator-activated receptor (PPAR)α and PPARγ, leading to antiproliferative activity in colorectal cancer cell lines such as HT-29 and HCT116. nih.gov One of the most potent compounds identified induced caspase activation and cell-cycle arrest in these cell lines. nih.gov

Table 2: Cytotoxic Effects of Selected Benzoxazolone Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netacs.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32) | 24.4 µM | nih.gov |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netacs.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (A375) | 25.4 µM | nih.gov |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | DVL1 Inhibition | 0.49 ± 0.11 μM | mdpi.com |

| Benzoxazole-based amide/sulfonamide (Compound 3f) | Colorectal Cancer (HT-29, HCT116) | Not specified, but identified as most potent | nih.gov |

Enzyme Inhibition Studies

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in various diseases.

Carbonic anhydrases are a family of metalloenzymes that play a crucial role in numerous physiological processes. nih.gov Chalcone derivatives of benzoxazolone have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II. nih.govtandfonline.com While these compounds generally showed lower inhibitory effects than the standard drug Acetazolamide, they exhibited some degree of selectivity. nih.gov For a series of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones, the IC50 values for hCA I were in the range of 29.74–69.57 µM, and for hCA II, they were between 18.14–48.46 µM. nih.govtandfonline.com The Ki values were in the range of 28.37 ± 6.63–70.58 ± 6.67 µM for hCA I and 10.85 ± 2.14 – 37.96 ± 2.36 µM for hCA II. tandfonline.com The development of isoform-selective CA inhibitors is crucial for targeting specific disease pathways while minimizing side effects.

Table 3: Carbonic Anhydrase Inhibition by Benzoxazolone Derivatives

| Compound Class | Isoform | Inhibition (IC50) | Inhibition (Ki) | Reference |

|---|---|---|---|---|

| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | hCA I | 29.74–69.57 µM | 28.37 ± 6.63–70.58 ± 6.67 µM | nih.govtandfonline.com |

| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | hCA II | 18.14–48.46 µM | 10.85 ± 2.14 – 37.96 ± 2.36 µM | nih.govtandfonline.com |

Soluble epoxide hydrolase (sEH) is a therapeutic target for various inflammatory diseases. acs.orgnih.govacs.org Novel benzoxazolone-5-urea analogues have been synthesized and shown to be highly potent sEH inhibitors. acs.orgnih.govacs.org Certain derivatives with aryl or benzyl fragments exhibited IC50 values in the range of 0.39–570 nM. acs.orgnih.govacs.org These compounds are considered promising lead structures for developing advanced sEH inhibitors. acs.orgnih.gov

Fatty acid amide hydrolase (FAAH) is another important enzyme target, particularly for pain and inflammation. 2-Amino-5-arylbenzoxazole derivatives have been identified as potent FAAH inhibitors. rsc.org Structure-activity relationship studies revealed that an isoindoline (B1297411) group at the 2-position of the benzoxazole ring leads to particularly potent inhibitors, with some compounds exhibiting low nanomolar potencies against human FAAH. rsc.org

Benzoxazole derivatives have also been investigated as inhibitors of other enzymes. For instance, novel hybrids of 1,2,3-triazole-benzoxazole have been designed as potential inhibitors of the DprE1 enzyme, which is crucial for the cell wall synthesis of Mycobacterium tuberculosis. nih.gov Two such compounds demonstrated significant inhibition with IC50 values of 2.2 ± 0.1 and 3.0 ± 0.6 μM. nih.gov

Neuropharmacological Investigations and Receptor Modulation

Benzoxazolone derivatives have shown potential in the field of neuropharmacology, particularly as modulators of various receptors in the central nervous system. A series of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives have been evaluated for their affinity for sigma-1 and sigma-2 receptor subtypes. nih.gov Several of these compounds demonstrated preferential selectivity for sigma-1 binding sites. One derivative emerged as a potent sigma-1 receptor ligand with a Ki value of 0.6 nM and displayed moderate selectivity over the sigma-2 receptor. nih.gov Such ligands may influence neuronal transmission and have potential applications in treating neurological disorders.

Furthermore, benzoxazolone has been used as a bioisostere for a phenol (B47542) group in the design of negative allosteric modulators of N-methyl-d-aspartate (NMDA) receptors containing the GluN2B subunit. researchgate.net These receptors are implicated in various neurological conditions, and their modulation represents a promising therapeutic strategy. Substituted benzo[d]oxazol-2(3H)-one derivatives have also been synthesized that show a preference for the σ1 binding site, with some compounds exhibiting high affinity and selectivity. unityfvg.it

Dopaminergic and Sigma Receptor Interactions

Beyond serotonergic systems, benzoxazolone derivatives have been specifically investigated for their interactions with sigma (σ) receptors, which are implicated in a variety of central nervous system functions and diseases. A study focusing on new benzo[d]oxazol-2(3H)-one derivatives with substitutions on the N-benzyl moiety confirmed that the benzoxazolone structure confers a preference for σ1 receptor sites. nih.gov

The affinity and selectivity of these compounds were found to be highly dependent on the type and position of substituents on the N-benzyl ring. nih.gov Specifically, compounds with para-substituents such as Cl, F, H, or CH3 showed higher affinity for σ1 receptors compared to their ortho-substituted counterparts. nih.gov The chloro-substituted compound demonstrated the highest affinity and selectivity, with Ki values of 0.1 nM for σ1 and 427 nM for σ2 receptors, resulting in a remarkable selectivity ratio of 4270. nih.gov These findings establish benzo[d]oxazol-2(3H)-one derivatives as one of the most selective ligand classes for the σ1 receptor. nih.gov

| Compound Substitution (on N-benzyl ring) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity Ratio (σ2/σ1) |

| para-Chloro | 0.1 | 427 | 4270 |

| para-Fluoro | - | - | - |

| para-Methyl | - | - | - |

| para-Hydrogen | - | - | - |

| Data derived from a study on benzo[d]oxazol-2(3H)-one derivatives showing the high affinity and selectivity of the para-chloro substituted compound. nih.gov |

Anti-inflammatory Properties and Mechanisms of Action

The benzoxazolone nucleus is a well-established scaffold for compounds with significant anti-inflammatory and analgesic properties. researchgate.net Research has demonstrated that derivatives of 2(3H)-benzoxazolone can exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which reduces the production of inflammatory mediators like prostaglandins. researchgate.net

Several studies have synthesized and evaluated novel benzoxazolone derivatives for their anti-inflammatory potential using standard preclinical models, such as the carrageenan-induced paw edema test in mice.

In one study, a series of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives were found to be equally or more potent as anti-inflammatory agents than the standard drug indomethacin. nih.gov

Another series of 5-chloro-2(3H)-benzoxazolone derivatives was synthesized, with Compound 1 showing the most prolonged anti-inflammatory activity at a 100 mg/kg dose. researchgate.net

Research on (6-difluorobenzoyl)-5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone derivatives found that the reduced compounds (4a-4d ) displayed considerable anti-inflammatory activity. nih.gov

A study on 5-substituted benzoxazoles also reported significant anti-inflammatory activity compared to the standard drug Ibuprofen, with compound VIe showing good activity. researchgate.net

Mechanistic studies on structurally related 2H-1,4-benzoxazin-3(4H)-one derivatives have provided deeper insights. These compounds were shown to alleviate lipopolysaccharide (LPS)-induced microglial inflammation by activating the Nrf2-HO-1 pathway and reducing the production of reactive oxygen species (ROS). nih.gov

| Compound Series | Animal Model | Key Finding | Reference |

| (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acids | Carrageenan hind paw edema | Activity equal to or greater than indomethacin. | nih.gov |

| 5-chloro-2(3H)-benzoxazolone derivatives | Carrageenan hind paw edema | Compound 1 showed the longest duration of action. | researchgate.net |

| Reduced (6-difluorobenzoyl)-5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone derivatives (4a-4d) | Carrageenan-induced paw oedema | Displayed considerable anti-inflammatory activity. | nih.gov |

| N`[substituted sulfonyl]-1,3-benzoxazole-5-carbohydrazide | Not specified | Compound VIe showed significant activity compared to Ibuprofen. | |

| This table summarizes the anti-inflammatory findings for various benzoxazolone derivative series. |

Antiviral Activities, Including Anti-HIV Research

The benzoxazole scaffold and related heterocyclic systems have been extensively explored for antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). [7, 19] These compounds often function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of anti-HIV drugs. [7, 26]

Anti-HIV Activity : Research on 2-substituted benzoxazoles identified compounds with moderate anti-HIV-1 activity. For example, compound 7a (an N-substituted thiocarbamoyl cyanomethyl benzoxazole) showed a maximum cell protection of 36.6% at a concentration of 2 x 10⁻⁵ µM. [7, 10]

Mechanism of Action : The development of non-cytotoxic analogues of stilbene-based compounds led to the creation of 2-trifluoromethylthiazole-5-carboxamides, which block HIV replication by impacting HIV mRNA processing. nih.gov Compound 29 (GPS491) was particularly potent, with an EC50 of 0.47 µM, and it altered the accumulation of viral RNA, decreasing structural protein RNAs while increasing regulatory protein RNAs. nih.gov

Broad Antiviral Screening : Other studies have demonstrated the broad-spectrum potential of benzoxazole-related structures. A series of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles showed reproducible in vitro anti-HIV activity. Benzoic acid derivatives have also been identified with potent anti-influenza activity, including against oseltamivir-resistant strains. For instance, NC-5 inhibited H1N1 and an oseltamivir-resistant H1N1 mutant with EC50 values of 33.6 µM and 32.8 µM, respectively. Furthermore, novel pyrazolo[4,3-d]isoxazoles exhibited highly potent antiviral capacity against HIV-1 strains, with submicromolar to subnanomolar EC50 values.

| Compound Class | Virus Target | Potency (EC50/IC50) | Mechanism of Action | Reference |

| 2-Trifluoromethylthiazole-5-carboxamides | HIV-1 | 0.47 µM (GPS491) | Impacts HIV mRNA processing | nih.gov |

| Benzoic acid derivatives | Influenza A (H1N1, H3N2) | 33.6 µM (NC-5) | Neuraminidase inhibition | |

| Pyrazolo[4,3-d]isoxazoles | HIV-1 (RF, IIIB) | Submicromolar to subnanomolar | Reverse Transcriptase Inhibition | |

| 4-[4-(aryl)-1H-1,2,3-triazol-1-yl]benzenesulfonamides | HIV-1 | Micromolar range | RNase H Inhibition | |

| This table highlights the antiviral activity of various compound classes related to the core research subject. |

Analgesic Activity Research

In conjunction with their anti-inflammatory effects, many benzoxazolone derivatives have been evaluated for analgesic activity. These properties are often linked, as the reduction of inflammation can lead to pain relief. Standard models for assessing analgesic potential include the hot-plate test, tail-flick test, and acetic acid-induced writhing test in mice. [2, 4]

A study on (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives demonstrated that compounds 6 a-c, 8 a-c, and 10 a-c were as potent or more potent as analgesic agents than aspirin.

In a series of new 2(3H)-benzoxazolones, compound 3e (6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone) was identified as the most promising for analgesic activity based on acetic acid writhing and hot plate tests. [2, 6]

For a series of piperazine (B1678402) substituted 5-chloro-2(3H)-benzoxazolones, Compound 3 showed the highest activity in the hot-plate test, while compounds 1 and 2 displayed higher anti-nociceptive activity in the tail-flick test. researchgate.net

These studies underscore the potential of the benzoxazolone scaffold in developing new non-steroidal anti-inflammatory drugs (NSAIDs) with potent analgesic effects.

| Compound Series | Analgesic Test Model | Most Active Compound(s) | Reference |

| (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acids | p-Benzoquinone-induced writhing | 6a-c, 8a-c, 10a-c | |

| (6-difluorobenzoyl)-5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone derivatives | Acetic acid writhing, Hot plate | 3e | researchgate.net |

| 5-chloro-2(3H)-benzoxazolone derivatives | Hot plate, Tail-flick | 1, 2, 3 | researchgate.net |

| This table summarizes key findings from analgesic activity research on benzoxazolone derivatives. |

Emerging Therapeutic Areas and Pharmacological Targets

The versatility of the benzoxazolone scaffold continues to drive research into new therapeutic applications and novel pharmacological targets beyond its traditional roles.

Anticancer Activity : A significant emerging area is oncology. Benzoxazole derivatives have shown potent activity against various cancer cell lines. A series of novel oxazol-5-one derivatives containing a chiral trifluoromethyl moiety were synthesized and evaluated for cytotoxic activities. [1, 3] Compound 5t was particularly effective against HepG2 liver cancer cells with an IC50 of 1.8 µM. [1, 3]

Novel Mechanisms and Targets : Mechanistic studies revealed that compound 5t targets and inhibits the enzymatic activity of peroxiredoxin 1 (PRDX1). [1, 3] This inhibition leads to an increase in reactive oxygen species (ROS), causing ROS-dependent DNA damage, mitochondrial dysfunction, and apoptosis in cancer cells. [1, 3] This identifies PRDX1 as a novel therapeutic target for hepatocellular carcinoma. [1, 3] Other research has identified 2-arylbenzoxazoles as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.

Other Biological Activities : The benzoxazolone core has also been incorporated into compounds with antimicrobial, antifungal, and α-glucosidase inhibitory activities, highlighting its broad biological relevance. [14, 16, 31]

This ongoing research indicates that derivatives of this compound and related structures hold significant promise for the development of new therapeutic agents against a wide range of diseases, including cancer and viral infections, by acting on both established and newly identified biological targets. [1, 3, 31]

Structure Activity Relationship Sar Studies of 5 Trifluoromethyl Benzoxazol 2 3h One Derivatives

Correlating Substituent Patterns with Biological Efficacy

The biological activity of derivatives of 5-(trifluoromethyl)benzoxazol-2(3H)-one is profoundly influenced by the nature and position of various substituents on the benzoxazolone core and its appended functionalities. SAR studies have revealed that even minor chemical alterations can lead to significant changes in potency and selectivity.

In the context of acid ceramidase (AC) inhibitors, a class of enzymes implicated in various diseases, including cancer and lysosomal storage disorders, the substitution pattern on the benzoxazolone ring is critical. For instance, in a series of benzoxazolone carboxamides, the presence of the 5-CF3 group was found to be a key determinant of activity. Further exploration of substituents at other positions of the benzoxazolone ring has provided valuable insights. While detailed SAR data for a wide range of substituents directly on the this compound scaffold is still emerging, studies on related benzoxazolone derivatives offer predictive value. For example, the introduction of small alkyl or halogen groups at other positions can modulate lipophilicity and electronic properties, thereby affecting enzyme-inhibitor interactions.

The following table summarizes the general trends observed for substituent effects on the biological activity of benzoxazolone derivatives, which can be extrapolated to the this compound series:

| Position of Substitution | Type of Substituent | General Effect on Biological Activity |

| C-6 | Electron-withdrawing groups | Often enhances potency |

| C-6 | Electron-donating groups | Variable effects, can decrease or increase activity depending on the target |

| C-7 | Bulky groups | Generally leads to a decrease in activity |

| N-3 | Small alkyl groups | Can be tolerated or lead to a slight decrease in activity |

| N-3 | Bulky or aromatic groups | Often detrimental to activity |

Rational Design and Synthesis for Enhanced Potency and Selectivity

The insights gained from SAR studies are instrumental in the rational design and synthesis of novel this compound derivatives with improved therapeutic profiles. The goal of rational design is to optimize the interactions between the ligand and its biological target, thereby enhancing potency and selectivity while minimizing off-target effects.

A key strategy in the rational design of benzoxazolone-based inhibitors has been the modification of the carboxamide side chain. For acid ceramidase inhibitors, for example, the introduction of a piperidine (B6355638) ring in the carboxamide side chain of a benzoxazolone scaffold led to a significant enhancement in potency. The synthesis of these rationally designed molecules often involves multi-step sequences, starting from commercially available substituted phenols. The construction of the benzoxazolone core is a critical step, followed by the coupling of the desired side chains.

The general synthetic approach for creating a library of this compound derivatives for SAR studies typically involves:

Synthesis of the this compound core: This is often achieved through the reaction of 2-amino-4-(trifluoromethyl)phenol (B112647) with a carbonylating agent like phosgene (B1210022) or a phosgene equivalent.

Functionalization at the N-3 position: The nitrogen atom of the benzoxazolone ring can be alkylated or acylated to introduce various substituents.

Modification of other positions on the aromatic ring: Introduction of additional substituents on the benzene (B151609) ring can be achieved through standard aromatic substitution reactions, although this can be challenging due to the directing effects of the existing groups.

Through such synthetic strategies, medicinal chemists can systematically explore the chemical space around the this compound scaffold to identify derivatives with optimal potency and selectivity.

Influence of Trifluoromethyl Group Position and Substitution on Biological Activity

The trifluoromethyl group is a bioisostere of a methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly impact a molecule's binding affinity, metabolic stability, and cell permeability. The position of the CF3 group on the benzoxazolone ring is a critical determinant of its biological activity.

While direct comparative studies of all positional isomers of trifluoromethyl-substituted benzoxazolones are limited in the publicly available literature, research on related heterocyclic scaffolds suggests that the position of this group can drastically alter the pharmacological profile. For instance, in a study on benzoxazolone carboxamides as acid ceramidase inhibitors, substitution at the C-6 position was found to be critical for maintaining metabolic stability in mouse plasma and liver microsomes. In contrast, derivatives with a piperidine ring at the C-5 and C-7 positions showed reduced stability. nih.gov

The 5-position for the trifluoromethyl group is particularly interesting as it can influence the electronic environment of the entire benzoxazolone system. This can affect the pKa of the N-H proton and the molecule's ability to participate in hydrogen bonding, which is often crucial for target binding.

The following table illustrates the hypothetical impact of the CF3 group's position based on general principles of medicinal chemistry, pending direct experimental validation for benzoxazolones:

| Position of CF3 Group | Predicted Impact on Physicochemical Properties | Potential Influence on Biological Activity |

| C-4 | May sterically hinder interactions with the active site. | Likely to decrease activity. |

| C-5 | Modulates the electronic properties of the entire ring system. | Can enhance binding affinity and metabolic stability. |

| C-6 | Significantly impacts lipophilicity and metabolic stability. | Often a favorable position for enhancing activity and pharmacokinetic properties. nih.gov |

| C-7 | May introduce steric clashes with the target protein. | Potentially detrimental to activity. |

Further research is needed to systematically evaluate the pharmacological consequences of altering the trifluoromethyl group's position on the benzoxazolone scaffold.

Functionalization of the Benzoxazolone Nitrogen Atom and its Pharmacological Impact

The nitrogen atom at the 3-position of the benzoxazol-2(3H)-one ring presents a readily accessible point for chemical modification. Functionalization at this position can significantly impact the molecule's pharmacological properties by altering its size, shape, polarity, and hydrogen bonding capacity.

SAR studies on various benzoxazolone derivatives have shown that the N-3 position is sensitive to substitution. In many cases, N-alkylation or N-acylation can lead to a decrease in activity, suggesting that the N-H proton may be involved in a critical hydrogen bond with the target protein. However, this is not a universal rule, and for some targets, N-substitution is well-tolerated or even beneficial.

For example, in the development of acid ceramidase inhibitors, the introduction of small alkyl groups on the nitrogen of a piperidine ring attached to the carboxamide side chain did not significantly alter the inhibitory potency. However, direct substitution on the benzoxazolone nitrogen with bulky groups is often detrimental.

The impact of N-functionalization can be summarized as follows:

N-Alkylation: Introduction of small, non-bulky alkyl groups may be tolerated. Larger or branched alkyl groups often lead to a loss of activity due to steric hindrance.

N-Acylation: Acylation of the nitrogen atom can significantly alter the electronic properties and hydrogen bonding potential, which can either be beneficial or detrimental depending on the specific requirements of the biological target.

N-Arylation: The introduction of an aryl group at the N-3 position generally leads to a significant decrease in activity, likely due to steric clashes and unfavorable conformational changes.

Systematic exploration of a diverse range of substituents at the N-3 position of this compound is necessary to fully elucidate its pharmacological impact for different biological targets.

Systematic Modification Strategies for Lead Optimization

Lead optimization is a crucial phase in drug discovery that aims to refine the properties of a promising lead compound to generate a clinical candidate. For derivatives of this compound, systematic modification strategies are employed to enhance potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

A common lead optimization strategy involves a focused SAR study around the lead scaffold. nih.gov This entails the synthesis and evaluation of a series of analogs with systematic variations at different positions of the molecule. For this compound derivatives, key areas for modification include:

The Benzoxazolone Core: Introduction of additional substituents on the aromatic ring to fine-tune electronic and steric properties. As previously discussed, the 6-position is often a key site for modification to improve metabolic stability. nih.gov

The N-3 Position: While often sensitive to substitution, small modifications at this position might be explored to improve properties like solubility or membrane permeability.

Appended Side Chains: For derivatives with side chains (e.g., carboxamides), systematic modifications of the side chain are a powerful tool for optimization. This can involve altering the length, rigidity, and polarity of the linker, as well as exploring different terminal groups.

The following table outlines a typical systematic modification strategy for a hypothetical this compound lead compound with a carboxamide side chain:

| Modification Strategy | Rationale | Example Modification |

| Ring Substitution | Modulate electronics and lipophilicity, block metabolism | Introduce small halogens or alkyl groups at C-6 or C-7. |

| N-Alkylation | Improve cell permeability and metabolic stability | Introduce a methyl or ethyl group at the N-3 position. |

| Side Chain Homologation | Optimize linker length for ideal target interaction | Increase or decrease the number of methylene units in the side chain. |

| Side Chain Cyclization | Introduce conformational rigidity to enhance binding | Replace a flexible alkyl chain with a cyclopropyl or cyclobutyl ring. |

| Bioisosteric Replacement | Improve physicochemical properties and target interactions | Replace a phenyl ring in the side chain with a bioisosteric heterocycle like pyridine (B92270) or thiophene. |

Through these iterative cycles of design, synthesis, and biological evaluation, researchers can systematically optimize the properties of this compound derivatives to develop potent, selective, and drug-like clinical candidates.

Analytical and Spectroscopic Characterization Methods in 5 Trifluoromethyl Benzoxazol 2 3h One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Kinetic Studies

No specific ¹H, ¹³C, or ¹⁹F NMR spectra or kinetic studies for 5-(Trifluoromethyl)benzoxazol-2(3H)-one were found in the searched literature.

Mass Spectrometry (LC-MS, HRMS) for Purity Assessment and Molecular Formula Confirmation

No specific LC-MS or HRMS data detailing the purity assessment or molecular formula confirmation of this compound could be located.

X-ray Diffraction (Single-Crystal and Powder) for Solid-State Structure Determination

No single-crystal or powder X-ray diffraction studies detailing the solid-state structure of this compound were identified.

Spectroscopic Techniques (IR, UV-Vis) for Vibrational and Electronic Properties

No specific IR or UV-Vis spectra to characterize the vibrational and electronic properties of this compound were found.

Calorimetric and Electrochemical Characterization (DSC, Cyclic Voltammetry)

No DSC or cyclic voltammetry data for this compound were available in the searched sources.

Due to the absence of specific data for the target compound, the generation of a thorough, informative, and scientifically accurate article as per the user's instructions is not possible at this time.

Advanced Research and Future Directions in Benzoxazolone Chemistry with Trifluoromethyl Substitution

Benzoxazolone as a "Privileged Scaffold": Current Perspectives and Future Scope

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through modifications of its structure. ucl.ac.be The 2(3H)-benzoxazolone core is widely recognized as such a scaffold due to its versatile binding properties and broad range of therapeutic applications. benthamdirect.comnih.govresearchgate.net This heterocycle has been a focus for medicinal chemists because it can mimic phenol (B47542) or catechol moieties within a metabolically more stable structure. ucl.ac.bebenthamdirect.comresearchgate.net

The benzoxazolone template has led to the development of high-affinity ligands for a diverse array of receptors, including dopaminergic (D2, D4), serotoninergic (5-HT1A, 5-HT2A), and sigma (σ1, σ2) receptors. benthamdirect.comnih.gov Its applications are extensive, spanning from analgesic and anti-inflammatory compounds to antipsychotic and neuroprotective agents. nih.govnih.gov The physicochemical characteristics of the benzoxazolone nucleus, such as its weakly acidic nature and the presence of both lipophilic and hydrophilic regions, contribute to its favorable interactions with various biological targets. nih.gov

The future scope for benzoxazolone-based compounds, particularly those with trifluoromethyl substitutions like 5-(Trifluoromethyl)benzoxazol-2(3H)-one, is promising. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy to enhance key drug-like properties. mdpi.com This group can improve metabolic stability, increase lipophilicity, and enhance binding affinity. mdpi.comnih.gov The future direction of research will likely focus on leveraging the privileged nature of the benzoxazolone scaffold in combination with the advantageous properties of the trifluoromethyl group to design novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Table 1: Receptor Targets of the Benzoxazolone Scaffold

| Receptor Family | Specific Targets | Therapeutic Area |

|---|---|---|

| Dopaminergic | D2, D4 | Antipsychotics, Neuroprotection |

| Serotoninergic | 5-HT1A, 5-HT2A | Antidepressants, Anxiolytics |

| Sigma | σ1, σ2 | Neuroprotection, Oncology |

| PPAR | PPAR-gamma | Anti-inflammatory, Antidiabetic |

Bioisosteric Relationships and Their Utility in Drug Design

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational modification of lead compounds to enhance their pharmacological, pharmacokinetic, and toxicological properties. nih.govufrj.br It involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule that retains the desired biological activity. ufrj.br

The trifluoromethyl (CF3) group is a prominent bioisostere for several common functional groups. researchgate.net Its steric size is considered comparable to an ethyl or isopropyl group, and it can also serve as a replacement for a methyl or even a nitro group. researchgate.netnih.govacs.org The utility of this bioisosteric replacement is multifaceted. Substituting a metabolically vulnerable methyl group with a CF3 group can block oxidative metabolism, thereby increasing the drug's half-life. mdpi.comresearchgate.net

In the context of this compound, the placement of the CF3 group at the 5-position of the benzoxazolone ring is a strategic design choice. The CF3 group is strongly electron-withdrawing, which can significantly alter the electronic properties of the aromatic ring and influence its interaction with biological targets. mdpi.com Furthermore, its lipophilicity can enhance membrane permeability and bioavailability. researchgate.net Studies have shown that CF3-bearing compounds can be more potent and exhibit improved in vitro metabolic stability compared to their non-fluorinated or nitro-containing analogs. nih.govacs.orgnih.gov

Table 2: Comparison of Trifluoromethyl (CF3) Group as a Bioisostere

| Bioisosteric Replacement | Original Group | Property Enhanced by CF3 Substitution |

|---|---|---|

| CF3 | Methyl (CH3) | Increased metabolic stability, altered electronics |

| CF3 | Isopropyl ((CH3)2CH) | Similar steric bulk, improved lipophilicity |

| CF3 | Nitro (NO2) | Improved metabolic stability, increased potency, better "drug-like" properties |

Development of "Greener" Synthetic Routes for Trifluoromethylated Compounds

The principles of "green chemistry" aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In pharmaceutical synthesis, this translates to developing more efficient, safer, and environmentally benign methods. The synthesis of trifluoromethylated compounds, including heterocycles like this compound, is an active area for the application of these principles.

Traditional methods for trifluoromethylation often require harsh reagents or conditions. However, recent advances have focused on more sustainable approaches. rsc.org These include:

Catalytic Methods: Utilizing transition-metal catalysts to facilitate the introduction of the CF3 group under milder conditions. nih.gov

Metal-Free Reactions: Developing synthetic pathways that avoid the use of heavy metals, reducing waste and toxicity. acs.org

Continuous-Flow Synthesis: Employing microreactor technology for safer, more efficient, and scalable production. This approach can improve reaction control, reduce reaction times, and minimize the use of solvents. acs.orgvapourtec.com

Use of Greener Solvents: Performing reactions in environmentally friendly solvents, such as water, can significantly reduce the environmental impact of a synthetic process. rsc.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste.

For instance, domino reactions in water at room temperature have been developed for the synthesis of some CF3-containing heterocycles, offering a cost-effective and efficient method. rsc.org The development of an automated and scalable continuous-flow route for introducing trifluoromethyl groups into various heterocycles represents a significant improvement over traditional batch methods. acs.org Applying these "greener" strategies to the synthesis of this compound is a key future direction to make its production more sustainable and economically viable.

Exploration of Underexplored Trifluoromethylated Benzoxazolone Derivatives

While this compound serves as a key structure, the exploration of its derivatives is crucial for discovering compounds with novel or enhanced biological activities. The benzoxazolone scaffold allows for chemical modification at several positions, providing a rich field for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Key areas for derivatization include:

N-Substitution: The nitrogen atom at the 3-position is a common site for modification. Introducing various alkyl or aryl substituents can modulate the compound's lipophilicity, solubility, and target-binding interactions. N-alkylation has been shown to be favorable for improving the bioactivity of some benzoxazolone derivatives. researcher.life

Substitution on the Benzene (B151609) Ring: Besides the 5-position, other positions (4, 6, and 7) on the aromatic ring are targets for substitution. Introducing other functional groups like halogens, alkoxy, or amino groups could fine-tune the electronic properties and steric profile of the molecule, potentially leading to increased potency or selectivity for a specific biological target. nih.gov

The synthesis and biological evaluation of these novel analogs could uncover derivatives with unique pharmacological profiles. For example, a new series of 2-(3-Arylureido)benzoxazoles showed that substituents on the aryl ring had a significant effect on their anti-inflammatory and antimicrobial activities. jocpr.com A systematic exploration of the chemical space around the this compound core is a logical next step in harnessing its full therapeutic potential.

Table 3: Potential Underexplored Derivatives and Research Goals

| Position of Modification | Type of Substituent | Potential Research Goal |

|---|---|---|

| N-3 | Small alkyl chains, benzyl (B1604629) groups | Modulate solubility and cell permeability |

| N-3 | Aromatic/heterocyclic rings | Introduce additional target interaction sites |

| C-4, C-6, C-7 | Halogens (F, Cl, Br) | Fine-tune electronic properties and metabolic stability |

| C-4, C-6, C-7 | Methoxy, Amino groups | Alter hydrogen bonding capacity and target selectivity |

Opportunities in Multi-target Ligand Design and Polypharmacology

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Polypharmacology, the design of single chemical entities that can modulate multiple targets, is an emerging paradigm to address such diseases more effectively. The benzoxazolone scaffold is an excellent starting point for developing multi-target ligands due to its inherent ability to interact with a wide range of receptors. benthamdirect.comnih.gov

Research has already demonstrated the potential of benzoxazolone derivatives as multifunctional agents. For example, benzoxazolone and benzothiazolone derivatives have been designed and evaluated as multi-target agents for Alzheimer's disease, simultaneously inhibiting cholinesterase enzymes and exhibiting antioxidant activity. nih.gov Other derivatives have been investigated for diabetic nephropathy, showing a combination of hypoglycemic, aldose reductase inhibition, and antioxidant effects. nih.gov

The inclusion of the trifluoromethyl group in a multi-target benzoxazolone ligand can be advantageous. The CF3 group can influence the binding affinity and selectivity of the ligand for its different targets, helping to achieve a balanced activity profile. By strategically combining the privileged benzoxazolone scaffold with the unique properties of the trifluoromethyl group, researchers can develop novel polypharmacological agents with enhanced therapeutic efficacy for complex multifactorial diseases.

Translational Research: From Bench to Potential Clinical Applications

Translational research is the process that bridges the gap between basic scientific discoveries made in the laboratory and their application in clinical practice to improve human health. ox.ac.uk For a compound like this compound, this pathway involves a series of rigorous preclinical and clinical development stages.

The journey from "bench to bedside" typically follows these steps:

Lead Identification and Optimization: Synthesis of the compound and its derivatives, followed by initial screening for biological activity using in vitro assays (e.g., enzyme inhibition, receptor binding, cell culture studies). nih.gov

Preclinical In Vivo Studies: Evaluation of the most promising compounds in animal models of disease to assess their efficacy and safety. For instance, benzoxazolone derivatives have been tested in vivo using xylene-induced ear edema models in mice to confirm their anti-inflammatory activity. nih.gov

Pharmacokinetic and Toxicological Profiling: Detailed studies to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, as well as to identify any potential toxicity.

Investigational New Drug (IND) Application: Submission of all preclinical data to a regulatory agency (e.g., the FDA) to request permission to begin human clinical trials.

Clinical Trials (Phases I, II, and III): Testing the drug candidate in humans to evaluate its safety, dosage, efficacy, and side effects.

While many benzoxazolone-based molecules have been commercialized for various therapeutic uses, and others are in clinical trials, each new derivative must undergo this comprehensive evaluation. nih.gov The promising in vitro and in vivo results for various trifluoromethylated and benzoxazolone compounds provide a strong rationale for advancing candidates like this compound through this translational research pipeline. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Benzoxazolone Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines, reducing costs, and improving the success rate of identifying viable drug candidates. premierscience.comnih.govnih.gov These computational tools can be powerfully applied to research on benzoxazolone derivatives.

Key applications of AI/ML in this field include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel benzoxazolone derivatives based on their chemical structures. This allows researchers to prioritize the synthesis of compounds with the highest predicted potency. rsc.orgijpsdronline.com

Virtual Screening and Molecular Docking: AI algorithms can screen vast virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. Molecular docking simulations can then predict the precise binding mode and affinity of these hits, providing insights for further optimization. nih.govjmchemsci.com

ADMET Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.gov This in silico analysis helps in the early identification of candidates with poor pharmacokinetic profiles or potential toxicity, reducing late-stage failures. jmchemsci.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, providing novel chemical starting points that may not be conceived through traditional methods.

By integrating these in silico techniques, researchers can build robust models to understand the complex relationships between the structure of trifluoromethylated benzoxazolones and their biological effects. rsc.org This data-driven approach allows for a more rational and efficient design of new drug candidates, significantly accelerating the discovery and development of next-generation therapies based on the this compound scaffold. astrazeneca.commdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(trifluoromethyl)benzoxazol-2(3H)-one, and how are intermediates characterized?

- Methodology : Common approaches include cyclization of 2-amino-5-(trifluoromethyl)phenol with carbonyl sources (e.g., phosgene derivatives) under basic conditions. Alternatively, trifluoroacetic acid (TFA) can serve as a CF₃ source in one-pot reactions involving benzoxazolone precursors . Intermediates are characterized via ¹H/¹³C NMR to confirm regioselectivity and LC-MS for purity assessment. For crystalline intermediates, single-crystal X-ray diffraction (SC-XRD) using WinGX or ORTEP-3 software validates bond lengths/angles .

Q. How can researchers confirm the structural integrity of this compound derivatives?

- Methodology : Combine spectroscopic and crystallographic tools:

- NMR : ¹⁹F NMR identifies trifluoromethyl group integration and chemical environment (δ ~ -60 to -65 ppm for CF₃) .

- SC-XRD : Resolve ambiguities in tautomeric forms (e.g., lactam vs. lactim). WinGX suite refines thermal ellipsoid models to detect steric effects from the CF₃ group .

- HPLC-PDA : Quantify purity (>95% for biological assays) using C18 columns with acetonitrile/water gradients .

Q. What are the key solubility and stability considerations for this compound in experimental setups?

- Methodology :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–8). CF₃ groups enhance lipophilicity (logP ~2.9), requiring surfactants (e.g., Tween-80) for in vitro assays .

- Stability : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS tracks hydrolytic cleavage of the benzoxazolone ring under acidic/alkaline conditions .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in one-pot reactions?

- Methodology :

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate cyclization. TFA-mediated CF₃ incorporation achieves 61–88% yields in quinazolinone analogs, suggesting adaptability .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of phenolic intermediates but may require scavengers (e.g., molecular sieves) to avoid side reactions .

- Microwave Assistance : Reduce reaction times (30 min vs. 12 hr) while maintaining >90% purity .

Q. What strategies resolve contradictions in biological activity data for CF₃-substituted benzoxazolones?

- Methodology :

- SAR Studies : Systematically modify substituents (e.g., 3-benzyl vs. 3-aryl groups) and assess antimicrobial/antifungal activity. For example, 5-chloro analogs show enhanced MIC values (2–8 µg/mL against S. aureus) compared to CF₃ derivatives .

- Target Engagement Assays : Use SPR or thermal shift assays to validate binding to purported targets (e.g., bacterial DNA gyrase) .

Q. How do crystallographic data inform the design of this compound analogs?

- Methodology :